N-Desmethylvenlafaxine (NDV) is a major, pharmacologically inactive metabolite of the antidepressant drug venlafaxine. [, , , , , , , ] It is formed via N-demethylation of venlafaxine, primarily by the cytochrome P450 (CYP) enzyme CYP3A4. [, , , , , , , , ] NDV serves as a valuable biomarker in research investigating venlafaxine metabolism, drug interactions, and the impact of genetic variations on drug response. [, , , , , , , ]
Chemical Reactions Analysis
The papers mainly focus on the metabolic formation of NDV from venlafaxine via N-demethylation by CYP3A4. [, , , , , , , , ] Further chemical reactions involving NDV are not extensively discussed.
Mechanism of Action
As an inactive metabolite of venlafaxine, NDV itself does not possess a mechanism of action related to antidepressant effects. [, , , , , , , ] Its significance lies in its role as a marker for understanding venlafaxine metabolism and potential drug interactions.
Applications
Pharmacokinetic Studies and Drug Interactions:
NDV serves as a crucial marker in pharmacokinetic studies to investigate venlafaxine metabolism and clearance rates. [, , , , , , , ]
Researchers analyze NDV levels, along with venlafaxine and other metabolites, to understand drug interactions with substances influencing CYP enzyme activity, such as proton pump inhibitors (PPIs). [, , ]
Studies analyzing NDV levels in various biological matrices, including plasma, serum, and hair, provide insights into venlafaxine exposure and metabolism. [, , , , ]
CYP2D6 Phenotyping and Genotyping:
The ratio of O-desmethylvenlafaxine (ODV) to NDV serves as a valuable indicator of CYP2D6 enzyme activity, aiding in phenotyping individuals as poor, intermediate, extensive, or ultrarapid metabolizers. [, , , , , , , , ]
This information allows researchers to investigate the influence of CYP2D6 genetic polymorphisms on venlafaxine metabolism, treatment response, and potential for drug interactions. [, , , , ]
Environmental Monitoring:
NDV, as a persistent metabolite of venlafaxine, has been detected in environmental samples such as wastewater and riverbed sediments. [, ]
Monitoring its presence and fate in the environment helps researchers understand the impact of pharmaceutical pollution on aquatic ecosystems. []
Related Compounds
Venlafaxine
Compound Description: Venlafaxine (VEN) is a bicyclic phenylethylamine derivative classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) []. It is a chiral drug used as a racemic mixture of its (−)-R-enantiomer and (+)-S-enantiomer []. Venlafaxine is primarily used as an antidepressant for major depressive disorder and anxiety disorders [, ].
Relevance: Venlafaxine is the parent compound of N-Desmethylvenlafaxine. N-Desmethylvenlafaxine is formed via demethylation of venlafaxine by the cytochrome P450 (CYP) isozyme CYP3A4 [, , , , ]. The activity of CYP2D6 directly influences the serum concentration of both venlafaxine and its primary metabolite, O-Desmethylvenlafaxine []. N-Desmethylvenlafaxine is less potent than both venlafaxine and O-Desmethylvenlafaxine [].
O-Desmethylvenlafaxine
Compound Description: O-Desmethylvenlafaxine (ODV) is the major metabolite of venlafaxine and is pharmacologically active, exhibiting a similar potency to the parent drug [, , , , ]. It is primarily formed by the metabolism of venlafaxine by CYP2D6 [, , , , , , ]. CYP2C19 also plays a role in ODV formation [, , ]. ODV is used as a biomarker for CYP2D6 phenotype [].
Relevance: O-Desmethylvenlafaxine is a structurally related metabolite of N-Desmethylvenlafaxine, both originating from venlafaxine. They are formed via different metabolic pathways. The ratio of O-Desmethylvenlafaxine to N-Desmethylvenlafaxine can be indicative of an individual's CYP2D6 metabolizer status [, , ].
N,O-Didesmethylvenlafaxine
Compound Description: N,O-Didesmethylvenlafaxine (DDV) is a minor, less potent metabolite of venlafaxine [, ]. It is formed through further demethylation of either O-Desmethylvenlafaxine or N-Desmethylvenlafaxine [].
1-Methyl-Tryptophan
Compound Description: 1-Methyl-Tryptophan (1MT) is an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) []. IDO is involved in the kynurenine pathway (KP) of tryptophan metabolism, which is activated by pro-inflammatory cytokines and linked to oxidative stress in depression [].
Relevance: While not structurally related to N-Desmethylvenlafaxine, 1-Methyl-Tryptophan is relevant as it targets the kynurenine pathway, which is implicated in the pathophysiology of depression. This pathway is indirectly relevant as venlafaxine, the parent compound of N-Desmethylvenlafaxine, is used to treat depression. The research suggests that inhibiting the kynurenine pathway with 1MT can have antidepressant effects similar to fluoxetine []. This highlights the complex interplay between metabolic pathways, neurotransmitters, and pharmacological interventions in depression.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Thiophanate ethyl appears as colorless crystals. Non corrosive. Thiophanate is a member of the class of thioureas that is the diethyl ester of (1,2-phenylenedicarbamothioyl)biscarbamic acid. A fungicide effective against a broad spectrum of diseases in fruit, vegetables, turf and other crops including eyespot, scab, powdery mildew and grey mould. It has a role as an antifungal drug. It is a member of thioureas, a carbamate ester, a benzimidazole precursor fungicide and a carbamate fungicide. It is functionally related to a 1,2-phenylenediamine. Nematocide used in livestock; also has fungicidal properties.
Ac-Gly-Lys-OMe is a synthetic peptide urokinase substrate. It has been used to characterize the effects of small molecule inhibitors and metal ions on urokinase activity in cell-free assays.